An In-Depth Technical Guide to the Synthesis and Purification of N-Nitrosomorpholine
An In-Depth Technical Guide to the Synthesis and Purification of N-Nitrosomorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosomorpholine (NMOR) is a potent carcinogen and mutagen that is the subject of extensive research in toxicology and pharmacology.[1][2] It is an organic compound formed from the nitrosation of morpholine, a common industrial chemical.[1] Due to its hazardous nature, the synthesis and purification of NMOR for research purposes demand rigorous protocols and a thorough understanding of the underlying chemistry to ensure safety and experimental accuracy. This guide provides a comprehensive overview of the core methodologies for preparing and purifying high-purity N-Nitrosomorpholine.
Core Synthesis Methodology: Nitrosation of Morpholine
The primary and most well-documented method for synthesizing N-Nitrosomorpholine is through the nitrosation of morpholine.[1][2] This reaction involves the introduction of a nitroso group (-N=O) to the secondary amine of the morpholine ring.
Underlying Chemistry and Rationale
The nitrosating agent is typically nitrous acid (HNO₂), which is unstable and therefore generated in situ. This is achieved by reacting a nitrite salt, most commonly sodium nitrite (NaNO₂), with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid. The acid protonates the nitrite ion to form nitrous acid, which then reacts with the morpholine.
The reaction is critically dependent on pH and temperature. The acidic conditions are necessary to generate the active nitrosating species. However, the reaction is performed at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable nitrous acid and to control the exothermic nature of the reaction, thereby minimizing the formation of side products.
Experimental Protocol: Laboratory-Scale Synthesis
Materials:
-
Morpholine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Ice
Step-by-Step Procedure:
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Reaction Setup: A solution of morpholine in water is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is immersed in an ice-salt bath to maintain a temperature of 0-5 °C.
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Addition of Nitrite: A solution of sodium nitrite in water is added dropwise from the dropping funnel to the stirred morpholine solution, ensuring the temperature does not exceed 5 °C.
-
Acidification: After the complete addition of the nitrite solution, concentrated hydrochloric acid is added dropwise, maintaining the low temperature. The reaction mixture is then stirred for an additional 2-3 hours at 0-5 °C.
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Extraction: The reaction mixture is transferred to a separatory funnel, and the N-Nitrosomorpholine is extracted with dichloromethane. The organic layer is collected, and the aqueous layer is extracted two more times with fresh dichloromethane to ensure complete recovery.
-
Washing and Neutralization: The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water.
-
Drying: The organic layer is dried over anhydrous magnesium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the dichloromethane is evaporated under reduced pressure using a rotary evaporator to yield the crude N-Nitrosomorpholine as a yellow oil or solid.[1][2]
Visualization of the Synthesis Pathway
Caption: Nitrosation of Morpholine to form N-Nitrosomorpholine.
Alternative Synthesis Routes
While the nitrosation of morpholine is the most common method, other synthetic pathways have been reported, such as the reaction of dimorpholinomethane in fuming nitric acid.[1] Another approach involves the oxidation of N-nitrosomorpholine with peroxytrifluoroacetic acid.[3] However, these methods are less frequently used in standard laboratory settings.
Purification Techniques for High-Purity NMOR
Crude N-Nitrosomorpholine obtained from synthesis contains impurities such as unreacted starting materials, byproducts, and residual solvents. Achieving high purity is paramount for reliable experimental outcomes in research.
Distillation
Vacuum distillation is a common method for purifying N-Nitrosomorpholine, which has a boiling point of 224-225 °C at atmospheric pressure.[2] Distillation under reduced pressure is preferred to prevent thermal decomposition at high temperatures.
| Pressure | Boiling Point (°C) |
| 747 mmHg | 224-225 |
Data from NTP, 1992[2]
Column Chromatography
For achieving very high purity, especially on a smaller scale, column chromatography is an effective technique.
Typical Protocol:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is employed to elute the N-Nitrosomorpholine.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing the pure product.
-
Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure.
Recrystallization
If the crude N-Nitrosomorpholine is a solid or can be induced to crystallize, recrystallization is a viable purification method. NMOR appears as yellow crystals with a melting point of 29 °C (84 °F).[1][2] A suitable solvent is one in which NMOR is soluble at elevated temperatures but sparingly soluble at low temperatures.
Visualization of the Purification Workflow
Caption: General workflow for the purification of N-Nitrosomorpholine.
Safety, Handling, and Storage
N-Nitrosomorpholine is a known carcinogen and must be handled with extreme caution.[2][4]
Core Safety Requirements:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with appropriate ventilation.[4][5]
-
Personal Protective Equipment (PPE): Wear solvent-resistant gloves, a lab coat, and chemical safety goggles at all times.[4][5]
-
Decontamination: All glassware and surfaces that come into contact with NMOR must be decontaminated.
-
Waste Disposal: All NMOR-contaminated waste must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[4]
-
Storage: Store N-Nitrosomorpholine in a tightly sealed container, protected from light, and in a refrigerator.[6] It should be stored away from oxidizing materials.[4][6]
References
-
N-NITROSOMORPHOLINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
N-Nitrosomorpholine. (n.d.). In Wikipedia. Retrieved from [Link]
- Emmons, W. D., & Ferris, A. F. (1953). Metallo-Aldimines and -Ketimines. Journal of the American Chemical Society, 75(9), 2257–2257.
- Synthesis and Aqueous Chemistry of r-Acetoxy-N-nitrosomorpholine: Reactive Intermediates and Products. (2002). Journal of the American Chemical Society, 124(4), 549-559.
- Safety Data Sheet: N-Nitroso-morpholine, 100µg/ml in Methanol. (2020). Chemos GmbH & Co.KG.
- Safety Data Sheet - N-Nitrosomorpholine-d8. (2018). C/D/N Isotopes Inc.
- MATERIAL SAFETY DATA SHEETS N-NITROSO MORPHOLINE (NMOR). (n.d.).
-
Synthesis and Aqueous Chemistry of α-Acetoxy-N-nitrosomorpholine: Reactive Intermediates and Products. (2002). ACS Publications. Retrieved from [Link]
-
N-Nitrosomorpholine. (n.d.). PubChem. Retrieved from [Link]
- Glover, C. M., Bear, S. E., Benotti, M. J., & Dickenson, E. R. V. (2019). N-nitrosomorpholine in potable reuse.
- OSHA Method 17: N-Nitrosomorpholine. (2019).
-
N-Nitrosomorpholine(NMOR) | CAS 59-89-2. (n.d.). Veeprho. Retrieved from [Link]
-
N-nitrosomorpholine in potable reuse. (2019). PubMed. Retrieved from [Link]
- A sensitive new method for the detection of N-nitrosomorpholine formation in vivo. (1983). Cancer Research, 43(11), 5242-5245.
-
A sensitive method for detecting in vivo formation of N-nitrosomorpholine and its application to rats given low doses of morpholine and sodium nitrite. (1983). ResearchGate. Retrieved from [Link]
Sources
- 1. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]
- 2. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nj.gov [nj.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. N-NITROSOMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
